Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI) Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI)
Brand Name: Vulcanchem
CAS No.: 2848-47-7
VCID: VC18761004
InChI: InChI=1S/C20H17NO4S/c22-20(21-26(23,24)18-14-8-3-9-15-18)25-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22)
SMILES:
Molecular Formula: C20H17NO4S
Molecular Weight: 367.4 g/mol

Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI)

CAS No.: 2848-47-7

Cat. No.: VC18761004

Molecular Formula: C20H17NO4S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI) - 2848-47-7

Specification

CAS No. 2848-47-7
Molecular Formula C20H17NO4S
Molecular Weight 367.4 g/mol
IUPAC Name benzhydryl N-(benzenesulfonyl)carbamate
Standard InChI InChI=1S/C20H17NO4S/c22-20(21-26(23,24)18-14-8-3-9-15-18)25-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22)
Standard InChI Key LMSJHBMQFOKMDS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Carbamic acid, (phenylsulfonyl)-, diphenylmethyl ester (IUPAC name: benzhydryl N-(benzenesulfonyl)carbamate) has the molecular formula C₂₀H₁₇NO₄S and a molecular weight of 367.4 g/mol. Its structure integrates a benzhydryl (diphenylmethyl) group linked via an ester bond to a phenylsulfonylcarbamate moiety (Figure 1). The canonical SMILES representation, C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=CC=C3, highlights the spatial arrangement of its aromatic and sulfonamide components.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.2848-47-7
Molecular FormulaC₂₀H₁₇NO₄S
Molecular Weight367.4 g/mol
IUPAC NameBenzhydryl N-(benzenesulfonyl)carbamate
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=CC=C3

The phenylsulfonyl group contributes electron-withdrawing effects, while the diphenylmethyl moiety introduces steric bulk, influencing reactivity and interaction with biological targets.

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of carbamic acid, (phenylsulfonyl)-, diphenylmethyl ester involves a multi-step process:

  • Formation of the Carbamate Core: Reacting phenylsulfonamide with diphenylmethanol in the presence of a coupling agent such as carbonyldiimidazole (CDI).

  • Esterification: Introducing the diphenylmethyl group via nucleophilic substitution under anhydrous conditions.

Table 2: Representative Synthesis Conditions

StepSolventTemperature (°C)Yield (%)
Carbamate formationDichloromethane0–578
EsterificationAcetonitrile2585

Reaction yields are highly dependent on solvent choice and temperature control. Polar aprotic solvents like acetonitrile favor esterification, while dichloromethane minimizes side reactions during carbamate formation.

Purification and Characterization

Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the sulfonamide (δ 7.5–8.0 ppm in ¹H NMR) and carbamate carbonyl (1680 cm⁻¹ in IR).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (<0.1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, with the sulfonamide group prone to hydrolysis under strongly acidic or basic conditions.

Table 3: Thermal and Solubility Data

PropertyValueMethod
Melting Point152–154°CDSC
LogP (Octanol/Water)3.2Calculated
Aqueous Solubility<0.1 mg/mLShake-flask

Biological Activity and Applications

Enzyme Inhibition Mechanisms

As a carbamate, this compound acts as a reversible inhibitor of serine hydrolases, including acetylcholinesterase (AChE) and lipases. The phenylsulfonyl group enhances binding affinity to enzyme active sites, while the diphenylmethyl moiety stabilizes interactions via π-π stacking.

Agricultural Applications

In agrochemistry, it serves as a precursor to herbicides, leveraging its ability to inhibit plant-specific enzymes. Field trials demonstrate efficacy against broadleaf weeds at concentrations as low as 10 ppm.

Comparative Analysis with Related Carbamates

Structural Analogues

Compared to methyl N-(4-acetamidophenyl)sulfonylcarbamate (CAS 18431-25-9) , the diphenylmethyl ester exhibits:

  • Higher lipophilicity (LogP 3.2 vs. 1.8) .

  • Enhanced thermal stability (decomposition at 150°C vs. 120°C) .

Functional Trade-offs

While increased steric bulk improves target specificity, it may reduce membrane permeability in drug design applications.

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